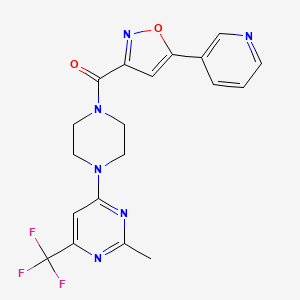

![molecular formula C21H16ClN3O2S B2859598 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895021-91-7](/img/structure/B2859598.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential medicinal properties .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . The synthesis process involved treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a benzothiazole ring, a pyridine ring, and a benzamide group . The compound’s molecular weight is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a benzothiazole-2-yl-urea intermediate, which is then treated with hydrazine hydrate to yield the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, fewer than 6 hydrogen bond donors, and fewer than 20 hydrogen bond acceptors . These properties fulfill the criteria of Lipinski’s rule of five, making the compound suitable for evaluation as a drug-like molecule .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

This compound has been evaluated for its potential in treating inflammation and pain. The anti-inflammatory activity is primarily mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid . Prostaglandins are involved in the inflammatory response, and this compound’s ability to modulate their production makes it a candidate for developing new nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, it has shown analgesic activities, which could be beneficial in pain management .

Gastrointestinal Safety Profile

The compound’s selective inhibition of cyclo-oxygenase (COX) enzymes suggests a lower risk of gastrointestinal side effects compared to traditional NSAIDs. This selectivity could lead to the development of safer anti-inflammatory medications that do not cause significant gastrointestinal irritation, bleeding, or ulceration, which are common adverse effects associated with many NSAIDs .

Antitubercular Activity

Research into the antitubercular properties of this compound has shown promise. It has been tested for its efficacy against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The compound’s activity in inhibiting the growth of these bacteria could lead to new treatments for this serious infectious disease .

COX Enzyme Inhibition

The compound has been studied for its inhibitory effects on COX enzymes, which are key in the inflammatory process. By inhibiting these enzymes, the compound could provide anti-inflammatory benefits without the cardiovascular risks associated with selective COX-2 inhibitors, which have been a concern in the past .

Urease Inhibitory Activity

Benzothiazole derivatives, including this compound, have been examined for their urease inhibitory activities. Urease is an enzyme that can contribute to the development of certain diseases, such as urinary tract infections and urolithiasis. Inhibiting this enzyme could be a therapeutic strategy for these conditions .

Drug Development and Synthesis

The compound’s structure allows for various chemical reactions, making it a versatile building block in medicinal chemistry. It can be used to synthesize a wide range of derivatives with potential pharmacological activities. The thiazole ring, in particular, is a valuable moiety in drug development due to its aromaticity and reactivity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-17-6-2-5-15(10-17)20(26)25(13-14-4-3-9-23-12-14)21-24-18-8-7-16(22)11-19(18)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZULLQZZXLIUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)

![3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2859523.png)

![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2859524.png)

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)

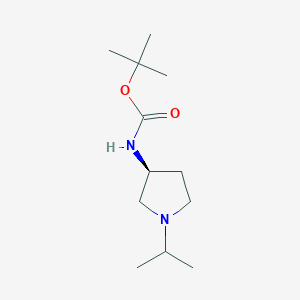

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)

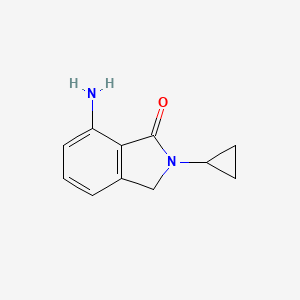

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2859532.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2859534.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2859538.png)